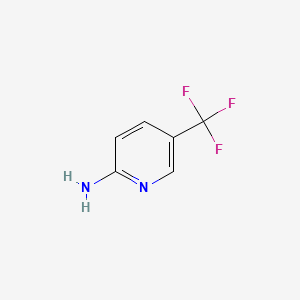

5-(Trifluoromethyl)pyridin-2-amine

概要

説明

5-(Trifluoromethyl)pyridin-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to the pyridine ring at the 5-position and an amine group at the 2-position. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing trifluoromethyl group. The presence of this group enhances the compound’s stability and reactivity, making it valuable in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)pyridin-2-amine typically involves the following steps:

Starting Material: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine.

Amination Reaction: The 2-bromo-5-(trifluoromethyl)pyridine undergoes a palladium-catalyzed amination reaction with an appropriate amine source. This reaction is typically carried out in the presence of a palladium catalyst such as Pd(dba)2 and a ligand like BINAP.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for large-scale production.

化学反応の分析

Types of Reactions

5-(Trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amine derivatives with different substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of N-alkyl or N-acyl derivatives.

Oxidation Reactions: Formation of nitroso or nitro derivatives.

Reduction Reactions: Formation of secondary or tertiary amines.

科学的研究の応用

Agrochemical Applications

5-(Trifluoromethyl)pyridin-2-amine and its derivatives have been extensively utilized in the agrochemical industry, primarily for their herbicidal properties. The trifluoromethyl group enhances the biological activity of these compounds, making them effective in controlling weeds and pests.

Key Herbicides

- Fluazifop-butyl : The first derivative introduced to the market, specifically targeting grass species in cereal crops like wheat.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine : Used as a chemical intermediate for synthesizing various crop-protection products. Its demand has surged due to its efficacy in herbicide formulations .

Research Findings

A study highlighted the synthesis of several new TFMP-containing agrochemicals, with over 20 products acquiring ISO common names. The combination of the unique properties of fluorine and pyridine contributes to their herbicidal effectiveness .

Pharmaceutical Applications

This compound acts as an essential intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug design has shown promising results in enhancing bioactivity and metabolic stability.

Notable Compounds

- Bimiralisib (PQR309) : A phosphoinositide 3-kinase inhibitor currently undergoing phase II clinical trials. The compound is derived from 2-amino-4-(trifluoromethyl)pyridine, showcasing the utility of trifluoromethyl-pyridine derivatives in drug development .

- Icenticaftor (QBW-251) : A potentiator for cystic fibrosis membrane conductance regulator, further demonstrating the therapeutic potential of these compounds .

Case Studies

A recent investigation revealed that derivatives containing trifluoromethyl groups exhibited selective activity against Chlamydia trachomatis, indicating their potential as antimicrobial agents. This highlights the importance of structural modifications in enhancing biological activity.

Coordination Chemistry

The coordination chemistry involving this compound is a growing area of interest. The compound can form complexes with various metal ions, which may enhance its catalytic properties.

Applications in Catalysis

Research indicates that these complexes can be utilized in organic synthesis and sensing applications, providing a pathway for developing novel catalytic systems .

Toxicological Considerations

While exploring its applications, it is crucial to address the toxicity profile associated with this compound. Reports have documented cases of methemoglobinemia and toxic encephalopathy following inhalation exposure, underscoring the need for caution in industrial settings .

Safety Profile

The compound is classified as toxic if swallowed and can cause skin and eye irritation. Proper safety measures should be implemented during handling to mitigate risks associated with exposure .

作用機序

The mechanism of action of 5-(Trifluoromethyl)pyridin-2-amine is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with the amine group at the 4-position.

2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine substituents, used in the synthesis of crop protection products.

2-(Trifluoromethyl)pyridin-4-amine: Another positional isomer with different reactivity and applications.

Uniqueness

5-(Trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl and amine groups, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles.

生物活性

5-(Trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoromethyl group at the 5-position. This substitution enhances the compound's lipophilicity, which is crucial for biological interactions. The molecular formula is with a molecular weight of approximately 169.11 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been noted for its potential as an enzyme inhibitor, particularly affecting mitochondrial complex I, which may disrupt the electron transport chain and decrease ATP synthesis.

- Antimicrobial Properties : Studies have shown that derivatives containing the trifluoromethyl group can exhibit antimicrobial activity against specific pathogens, including Chlamydia trachomatis .

- Toxicological Concerns : There are reports of toxicity associated with compounds related to this structure, highlighting the need for caution in industrial and clinical settings .

Case Studies

- Toxicity Incident : A case reported a 35-year-old man who inhaled 5-amino-2-(trifluoromethyl)pyridine, leading to methemoglobinemia and toxic encephalopathy. Symptoms included dizziness, fatigue, and acute renal failure. Treatment with methylene blue was effective in alleviating symptoms, emphasizing the compound's potential toxicity .

- Antichlamydial Activity : Research has demonstrated that introducing a trifluoromethyl group significantly enhances the antichlamydial activity of certain derivatives. In vitro studies indicated that these compounds could inhibit the growth of Chlamydia trachomatis without affecting host cell viability .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound | Trifluoromethyl Group | Activity Level |

|---|---|---|

| This compound | Present | High antichlamydial activity |

| Derivative without CF3 | Absent | No significant activity |

The presence of the trifluoromethyl group in this compound is believed to enhance its ability to penetrate cell membranes, facilitating interactions with intracellular targets. This structural feature also influences binding affinity and selectivity towards various biological receptors and enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(trifluoromethyl)pyridin-2-amine, and how can purity be maintained during synthesis?

- Methodological Answer : The synthesis of trifluoromethyl-substituted pyridines typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-chloro-5-(trifluoromethyl)pyridin-2-amine are synthesized via halogen exchange or Suzuki-Miyaura coupling . Key steps include:

- Using pentafluoropyridine as a starting material for nucleophilic substitution with sodium azide or methylamine derivatives .

- Purification via column chromatography or recrystallization to achieve >96% purity, as demonstrated for structurally similar compounds .

- Storage of intermediates in anhydrous DMSO at -20°C to prevent degradation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Characterization should include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and trifluoromethyl group integrity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Infrared (IR) spectroscopy to verify amine functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .

- Melting point analysis (e.g., 95–97.5°C for the chloro analog) to assess crystallinity and purity .

Q. What are the critical storage conditions for this compound to ensure long-term stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.

- Solutions in DMSO should be aliquoted and stored at -20°C for ≤2 months to avoid freeze-thaw degradation .

- Monitor for decomposition via periodic HPLC analysis, especially if used in biological assays .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence biological activity in kinase inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs like PQR309 (a PI3K/mTOR inhibitor) reveal:

- The trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- Chloro substituents (e.g., in 3-chloro-5-(trifluoromethyl)pyridin-2-amine) increase target affinity but may reduce solubility .

- Computational docking (e.g., AutoDock Vina) can predict binding modes to kinase active sites, guiding rational design .

Q. What computational methods are suitable for predicting molecular geometry and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets accurately predicts bond lengths/angles (e.g., C-F bond: ~1.33 Å) and compares favorably with XRD data .

- Hirshfeld surface analysis identifies intermolecular interactions (e.g., N-H···F hydrogen bonds) critical for crystal packing .

- Electrostatic potential maps highlight nucleophilic/electrophilic regions for reaction planning .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo activity .

- Tumor xenograft models : Use murine models to evaluate blood-brain barrier penetration and dose-response relationships, as done for PQR309 .

- Metabolite identification : LC-MS/MS can detect active/inactive metabolites that alter efficacy .

Q. What strategies mitigate batch-to-batch variability in synthesis for SAR studies?

- Methodological Answer :

- Process optimization : Use flow chemistry for precise control of reaction parameters (temperature, residence time) .

- Quality control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .

- Statistical design of experiments (DoE) : Identify critical factors (e.g., reagent stoichiometry, solvent polarity) affecting yield and reproducibility .

特性

IUPAC Name |

5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGVKIIEIXOMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352866 | |

| Record name | 5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74784-70-6 | |

| Record name | 5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。